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Traditional microscopy of biological tissues is often limited by the opacity of the sample, which
scatters light and restricts imaging depth to a few hundred micrometers.[1] To overcome this,
researchers have historically relied on physical sectioning of tissues into thin slices, a process
that can introduce artifacts and disrupt the three-dimensional context of cellular structures.[1]
Tissue clearing encompasses a range of techniques designed to render biological tissues
optically transparent, enabling deep, three-dimensional imaging of intact organs and even
whole organisms.[2]

CLARITY, a transformative hydrogel-based tissue clearing technique, was developed to
address the limitations of earlier methods.[3] It transforms intact biological tissue into a
nanoporous hydrogel-tissue hybrid that is optically transparent and permeable to
macromolecules, all while preserving the fine anatomical structures, proteins, and nucleic
acids.[4] This allows for unprecedented visualization of complex biological systems, such as
neural networks in the brain, in their entirety.

Core Principles of the CLARITY Method

The foundational principle of CLARITY is the creation of a tissue-hydrogel hybrid. This is
achieved by infusing the tissue with hydrogel monomers (acrylamide) and a crosslinker, which
then polymerize to form a stable, porous mesh throughout the sample.[3] This hydrogel scaffold
provides physical support to the tissue's structural components and covalently binds proteins
and nucleic acids, anchoring them in their native locations.[3][5]

Once the structural and molecular framework is secured, the primary source of light scattering
—Ilipids—is removed. This is accomplished using a strong detergent, such as sodium dodecyl
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sulfate (SDS), which solubilizes the lipid membranes. The removal of lipids can be done
passively by incubation or actively accelerated using electrophoresis (Electrophoretic Tissue
Clearing, ETC).[6] The resulting tissue-hydrogel hybrid is optically transparent and can be
subjected to multiple rounds of immunostaining and imaging.[4]

Key Advantages of CLARITY

The CLARITY method offers several significant advantages over traditional histology and other
clearing techniques:

 Structural and Molecular Preservation: The hydrogel mesh provides robust support,
preventing the tissue from collapsing after lipid removal and preserving its morphology. It
also effectively retains proteins and nucleic acids, with studies showing as little as 8% protein
loss compared to 65% in tissues cleared with SDS without a hydrogel scaffold.[5]

o Deep-Tissue Imaging: By rendering tissues transparent, CLARITY allows for imaging depths
of several millimeters, making it possible to visualize entire organs like the mouse brain
without sectioning.[4][7]

o Compatibility with Molecular Labeling: The cleared tissue is permeable to macromolecules,
enabling deep antibody penetration for immunohistochemistry and the use of nucleic acid
probes for in situ hybridization. This allows for detailed molecular phenotyping within a
structurally intact context.

o Preservation of Endogenous Fluorescence: Unlike many solvent-based clearing methods
that can quench the signal from fluorescent proteins, CLARITY is compatible with the
visualization of endogenous reporters like GFP and RFP.[7]

o Versatility: The CLARITY protocol has been successfully applied to a wide range of tissues,
including the brain, spinal cord, tumors, and other organs from various species like mice,
zebrafish, and humans.

Quantitative Data Summary

The performance of the CLARITY technique has been quantified in numerous studies. The
following tables summarize key performance metrics and comparisons with other common
clearing methods.
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Table 1: Imaging Depth and Resolution with CLARITY

Value/Observa . Microscopy
Parameter . Tissue Type . Source
tion Technique
) Mouse Brain Confocal
Imaging Depth >3 mm , _ [7]
(Tie2-RFP) Microscopy
) Mouse Brain Confocal
Imaging Depth >2mm ) ] [8]
(coronal section) Microscopy
) 0.62 um x 0.62 ) Confocal
Voxel Resolution Mouse Brain ] [7]
pm x 1.38 um Microscopy (40x)

Table 2: Comparison of CLARITY with Other Tissue Clearing Methods
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Aqueous-
Solvent-Based
. Based (e.g.,
Feature CLARITY (e.g., iDISCO, Source
CuUBIC,
BABB)
SeeDB)
Hydrogel Dehydration, Hyper-hydration,
Principle embedding, lipid organic solvent refractive index [1]
removal immersion matching
Clearing Time Days to weeks Hours to days Days to weeks 9]
Slight expansion ] )
Morphology ) Shrinkage Expansion [1109]
possible
) Good Quenches Good
FP Signal ) ] [1]
preservation fluorescence preservation
Good (some
Immunostaining Excellent epitopes may be Good [1]
affected)
Lipid
) No No No 9]
Preservation
S Solvents are
o Acrylamide is a ) Generally low
Toxicity ) toxic and can o [1109]
neurotoxin _ toxicity
damage optics
High (requires
] specialized
Complexity Moderate Low to moderate  [9]

equipment for
ETC)

Experimental Protocols

The following is a generalized protocol for CLARITY clearing of an adult mouse brain, based on

established procedures.[8][10]

Reagent Preparation
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» Hydrogel Monomer Solution: A solution containing 4% paraformaldehyde (PFA), 4%
acrylamide, 0.05% bis-acrylamide, and a thermal initiator (e.g., 0.25% VA-044) in phosphate-
buffered saline (PBS).[4]

o Clearing Solution: 4% sodium dodecyl sulfate (SDS) in boric acid buffer, pH 8.5.[4]

o Refractive Index Matching Solution (RIMS): Various solutions can be used, such as 80%
Nycodenz or 63% 2,2'-thiodiethanol (TDE), to match the refractive index of the cleared tissue
(typically around 1.45).[4]

Experimental Workflow

o Tissue Fixation and Hydrogel Infusion:

o Perfuse the mouse transcardially with cold PBS followed by the cold hydrogel monomer

solution.[10]

o Extract the brain and incubate it in the hydrogel monomer solution at 4°C for 24-48 hours
to allow for complete infusion.[4][10]

o Polymerization:

o De-gas the sample by placing it under a vacuum to remove oxygen, which inhibits

polymerization.

o Initiate polymerization by heating the sample to 37°C for 3-4 hours.[11] This crosslinks the
hydrogel monomers and biomolecules, forming the stable tissue-hydrogel hybrid.

e Lipid Removal (Clearing):

o Passive CLARITY (PACT): Incubate the tissue-hydrogel hybrid in the clearing solution at
37-45°C with gentle shaking for several days to weeks, depending on the tissue size.[4]
This method is simpler but slower.

o Active CLARITY (ETC): Place the tissue-hydrogel hybrid in an electrophoretic tissue
clearing chamber. Apply an electric field (e.g., 20-60 V) across the sample while circulating
the clearing solution at a controlled temperature (e.g., 37-55°C).[4][8] This significantly
accelerates lipid removal, clearing a mouse brain in a matter of days.[8]
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e Immunostaining:

o Wash the cleared tissue extensively with PBS containing a mild detergent (e.g., Triton X-
100) to remove residual SDS.

o Incubate the tissue with primary antibodies for several days to weeks at 37°C with gentle
shaking to allow for deep penetration.[11]

o Wash and then incubate with fluorescently labeled secondary antibodies for a similar
duration.[11]

o Refractive Index Matching and Imaging:

o Incubate the cleared and stained tissue in the RIMS solution until its refractive index is
homogenized.

o Image the transparent tissue using a confocal, two-photon, or light-sheet microscope
equipped with objectives suitable for deep imaging (i.e., long working distance and high
numerical aperture).[12]

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the
CLARITY method.
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CLARITY Experimental Workflow
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Caption: A flowchart of the major steps in the CLARITY protocol.
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CLARITY Hydrogel Mechanism
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Caption: Conceptual diagram of hydrogel hybridization and lipid removal.

Logical Comparison of Tissue Clearing Approaches
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Caption: Comparison of major tissue clearing methodologies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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